

# Spectroscopic and Synthetic Profile of 3-Bromopyridin-2-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromopyridin-2-ol

Cat. No.: B031989

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for **3-Bromopyridin-2-ol** (CAS: 13466-43-8), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details experimental protocols for its synthesis and spectroscopic characterization, presents quantitative data in a structured format, and visualizes the synthetic workflow. **3-Bromopyridin-2-ol** exists in a tautomeric equilibrium with its keto form, 3-bromo-2(1H)-pyridinone, with spectroscopic evidence suggesting the predominance of the keto tautomer in both solid and solution phases.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Bromopyridin-2-ol**, primarily in its 3-bromo-2(1H)-pyridinone tautomeric form.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectral Data for 3-bromo-2(1H)-pyridinone<sup>[1]</sup>

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	7.87	dd	7.3, 1.9
H-4	7.49	dd	6.4, 1.9
H-5	6.24	dd	7.3, 6.4

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 500 MHz

Table 2: <sup>13</sup>C NMR Spectral Data for 3-bromo-2(1H)-pyridinone[1]

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	161.9
C-6	143.9
C-4	134.4
C-5	115.7
C-3	107.7

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 125 MHz

## Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data for 3-bromo-2(1H)-pyridinone[1]

Wavenumber (cm <sup>-1</sup> )	Interpretation
3339	N-H stretch
3105, 2991, 2942	C-H stretch
1776, 1650	C=O stretch (carbonyl)
1610	C=C stretch
1464	C-N stretch / C-H bend

Sample Preparation: Neat

The presence of a strong carbonyl (C=O) stretch in the IR spectrum provides strong evidence for the predominance of the 3-bromo-2(1H)-pyridinone tautomer.

## Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 3-bromo-2(1H)-pyridinone<sup>[1]</sup>

Ion	Calculated m/z	Found m/z
[M+Na] <sup>+</sup>	195.9369	195.9373

Ionization Technique: Electrospray Ionization (ESI)

## Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of **3-Bromopyridin-2-ol**.

### Synthesis of 3-Bromopyridin-2-ol

Two common methods for the synthesis of **3-Bromopyridin-2-ol** are detailed below.

Method 1: From 2-Amino-3-bromopyridine<sup>[1]</sup>

- A solution of 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) and sulfuric acid (35 mL, 0.66 mol) in water (175 mL) is prepared and cooled to 0°C.
- A solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) is added dropwise to the cooled solution.
- The reaction mixture is stirred for 1 hour at 0°C.
- The reaction is neutralized with a concentrated solution of sodium hydroxide to a pH of 7.
- The aqueous solution is extracted with chloroform (3 x 200 mL).

- The combined organic layers are washed with brine (200 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a cream-colored solid.

#### Method 2: Direct Bromination of 2-Pyridone<sup>[1]</sup>

- A stirred suspension of 2-pyridone (19 g, 200 mmol) in 200 mL of 1 M aqueous potassium bromide is prepared at room temperature.
- A solution of bromine (32 g, 200 mmol) in 200 mL of 1 M aqueous potassium bromide is added over 15 minutes.
- The mixture is stirred vigorously at room temperature overnight.
- The resulting crystalline precipitate is collected by filtration.
- The crude product is purified by recrystallization from acetonitrile.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- A sample of **3-Bromopyridin-2-ol** (approximately 5-10 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ , approximately 0.75 mL).
- The solution is transferred to a 5 mm NMR tube.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 500 MHz NMR spectrometer.
- Data is processed, and chemical shifts are referenced to the residual solvent peak.

### Infrared (IR) Spectroscopy

- A small amount of the solid **3-Bromopyridin-2-ol** is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- The spectrum is recorded over a range of  $4000\text{--}400\text{ cm}^{-1}$ .

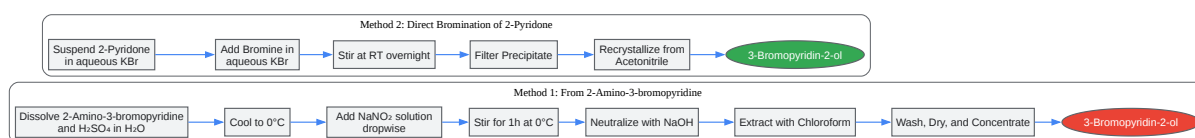
- Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin disk.

### Mass Spectrometry (MS)

- A dilute solution of **3-Bromopyridin-2-ol** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is introduced into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- The mass spectrum is acquired in positive ion mode to observe the  $[M+H]^+$  or  $[M+Na]^+$  ions.

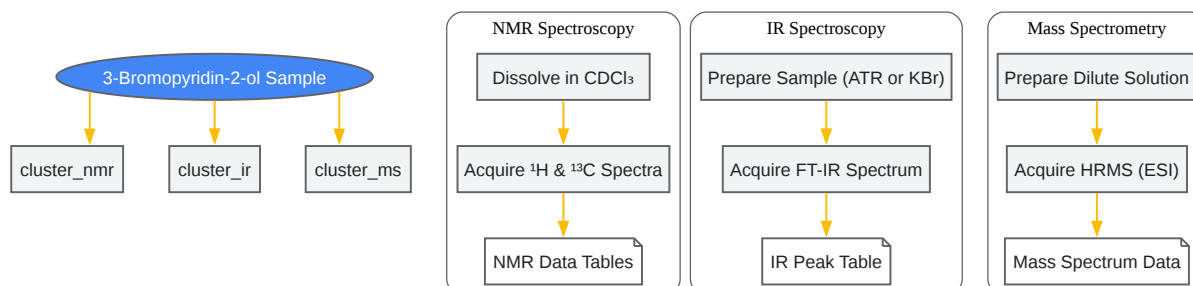
## Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of **3-Bromopyridin-2-ol**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflows for **3-Bromopyridin-2-ol**.



[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Bromopyridin-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031989#spectroscopic-data-for-3-bromopyridin-2-ol-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b031989#spectroscopic-data-for-3-bromopyridin-2-ol-nmr-ir-mass-spec)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)